molecular formula C26H21F3N2O5 B12621200 5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12621200
M. Wt: 498.4 g/mol
InChI Key: CICFCRFDQMHNBT-UHFFFAOYSA-N
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Description

5-(2-Ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrolo[3,4-d][1,2]oxazole core, which is fused with various aromatic groups, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C26H21F3N2O5

Molecular Weight

498.4 g/mol

IUPAC Name

5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C26H21F3N2O5/c1-2-34-20-11-7-6-10-19(20)30-24(32)21-22(16-12-14-18(15-13-16)35-26(27,28)29)31(36-23(21)25(30)33)17-8-4-3-5-9-17/h3-15,21-23H,2H2,1H3

InChI Key

CICFCRFDQMHNBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves multiple steps and specific reaction conditions. One common method involves the use of ultrasonic-assisted synthesis, which enhances the reaction rate and yield. The process typically includes the following steps:

Chemical Reactions Analysis

5-(2-Ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products

Scientific Research Applications

5-(2-Ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

5-(2-Ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can be compared with other similar compounds, such as:

Biological Activity

5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:

  • Formation of the pyrrolo[3,4-d][1,2]oxazole scaffold.
  • Introduction of the ethoxy and trifluoromethoxy substituents through electrophilic aromatic substitution or nucleophilic displacement reactions.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, compounds derived from pyrrolo[3,4-d][1,2]oxazole scaffolds have shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that derivatives with electron-withdrawing groups like trifluoromethoxy enhance anticancer activity by altering the electronic properties of the molecule, thereby affecting its interaction with biological targets .

Antiviral Activity

The antiviral potential of similar compounds has been explored extensively. For example, certain oxazinyl flavonoids have demonstrated efficacy against Tobacco Mosaic Virus (TMV), suggesting that structural modifications can lead to improved antiviral properties . The introduction of specific substituents on the phenyl rings has been shown to enhance inhibitory effects against viral replication.

Antifungal Activity

Compounds resembling 5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione have also been tested for antifungal activity. In vitro studies have reported moderate to high inhibitory effects against plant pathogens at concentrations as low as 50 μg/mL . The structure–activity relationship (SAR) indicates that substituents can significantly influence antifungal efficacy.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : There is evidence suggesting that these compounds may activate apoptotic pathways through mitochondrial dysfunction.
  • Inhibition of Viral Assembly : The antiviral activity may be attributed to interference with viral replication and assembly processes.

Case Studies

  • Anticancer Screening : A study conducted on multicellular spheroids demonstrated that a library containing derivatives of pyrrolo[3,4-d][1,2]oxazole showed promising results in reducing tumor growth .
  • Antiviral Efficacy : Research indicated that certain derivatives exhibited higher anti-TMV activity compared to standard antiviral agents like ribavirin . The best-performing compounds achieved over 60% inhibition rates.

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